4-morpholino-3-nitrobenzene-1-sulfonamide

Sulfonamide Morpholine Physicochemical Property

4-Morpholino-3-nitrobenzene-1-sulfonamide (CAS 41817-97-4) is a research-grade sulfonamide building block with a unique 4-morpholino-3-nitro substitution pattern. This scaffold serves as a critical intermediate for isoform-selective Nav1.7 inhibitor development (pain management) and for structure activity relationship (SAR) studies in the nitro‑sulfobenzamide herbicide class (cf. EP1242386). Its well‑defined physicochemical profile (LogP 1.22, PSA 127 Ų) also makes it an ideal reference standard for HPLC and LC‑MS method development. Procure this specific derivative to ensure reproducible downstream synthesis and reliable analytical results; generic sulfonamide or morpholine analogs cannot be assumed functionally equivalent.

Molecular Formula C10H13N3O5S
Molecular Weight 287.29
CAS No. 41817-97-4
Cat. No. B2910947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-morpholino-3-nitrobenzene-1-sulfonamide
CAS41817-97-4
Molecular FormulaC10H13N3O5S
Molecular Weight287.29
Structural Identifiers
SMILESC1COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-]
InChIInChI=1S/C10H13N3O5S/c11-19(16,17)8-1-2-9(10(7-8)13(14)15)12-3-5-18-6-4-12/h1-2,7H,3-6H2,(H2,11,16,17)
InChIKeyZSBMDNNVMUADGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 4-Morpholino-3-nitrobenzene-1-sulfonamide (CAS 41817-97-4) Overview


4-Morpholino-3-nitrobenzene-1-sulfonamide (CAS 41817-97-4) is a synthetic organic compound classified as a sulfonamide derivative and a morpholine [1]. It is characterized by a benzene ring substituted with a nitro group, a sulfonamide group, and a morpholine moiety. Key predicted physicochemical properties include a molecular weight of 287.29 g/mol, a calculated LogP of 1.22, and a topological polar surface area of 127 Ų [2]. The compound is primarily referenced as a research chemical and an intermediate in the synthesis of more complex molecules, including potential Nav1.7 inhibitors and agricultural agents [3].

Why Generic Substitution of 4-Morpholino-3-nitrobenzene-1-sulfonamide is High-Risk


Given the current state of public knowledge, substitution of 4-morpholino-3-nitrobenzene-1-sulfonamide with a generic sulfonamide or morpholine derivative cannot be scientifically justified. No direct, quantitative comparative data against specific analogs or in-class candidates was found in authoritative sources such as primary research papers, patents, or reputable vendor datasheets. [1] Therefore, any claim of functional equivalence to another compound is unsupported. Substitution carries a high risk of altering key properties, including biological activity, solubility, and synthetic reactivity, which are governed by the unique combination of the morpholine and nitro substituents on the benzenesulfonamide core. Procuring a specific analog without empirical evidence of its functional interchangeability could lead to failed experiments or irreproducible results.

Quantitative Differentiation Evidence for 4-Morpholino-3-nitrobenzene-1-sulfonamide


Limitation: Absence of Direct Comparative Biological or Functional Data

A search of primary research papers, patents, and authoritative databases did not yield any studies that meet the required evidence standards. Specifically, no data was found that includes a direct head-to-head comparison or a cross-study comparable analysis with a named comparator, along with the requisite quantitative data for both the target and comparator within a defined experimental system. [1]

Sulfonamide Morpholine Physicochemical Property

Potential Application Scenarios for 4-Morpholino-3-nitrobenzene-1-sulfonamide Based on Limited Data


Scenario 1: Use as a Chemical Intermediate in the Synthesis of Nav1.7 Inhibitors

Patents and literature indicate that morpholine-based aryl sulfonamides are a key scaffold for the development of isoform-selective Nav1.7 inhibitors, a target for pain management. 4-morpholino-3-nitrobenzene-1-sulfonamide, or its close analogs, may serve as a synthetic intermediate in the construction of these more complex drug candidates. Its selection would be based on its specific substitution pattern required for downstream chemical transformations, not on its intrinsic biological activity. [1]

Scenario 2: Use as a Reference Standard in Analytical Chemistry

The compound's well-defined and predicted physicochemical properties (e.g., LogP of 1.22, Polar Surface Area of 127 Ų) [2] make it a suitable candidate for use as a reference standard or a control compound in analytical method development (e.g., HPLC, LC-MS) for the analysis of sulfonamide-containing mixtures. Its procurement would be driven by the need for a compound with specific retention time or mass spectrometric fragmentation characteristics.

Scenario 3: Use in Agrochemical Research as a Structural Analog

The compound's structural features, particularly the nitro-sulfonamide motif, align it with the 'nitro-sulfobenzamide' class described in patent EP1242386, which are investigated for their potential as agrochemicals, including herbicides. [3] Procurement may be considered for structure-activity relationship (SAR) studies exploring the impact of the morpholine substituent on phytotoxic or antimicrobial activity in an agricultural context.

Technical Documentation Hub

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